2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with difluorophenyl and fluorophenyl groups, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,6-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate to form 4-[(2,6-difluorophenyl)methyl]piperazine.
Acylation Reaction: The piperazine derivative is then acylated with 2-fluorophenylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Biology: Used in research to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(4-fluorophenyl)acetamide
- 2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-chlorophenyl)acetamide
Uniqueness
2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
899713-87-2 |
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Molecular Formula |
C19H20F3N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H20F3N3O/c20-15-5-3-6-16(21)14(15)12-24-8-10-25(11-9-24)13-19(26)23-18-7-2-1-4-17(18)22/h1-7H,8-13H2,(H,23,26) |
InChI Key |
ZBYFAAQAAPKKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2F)F)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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